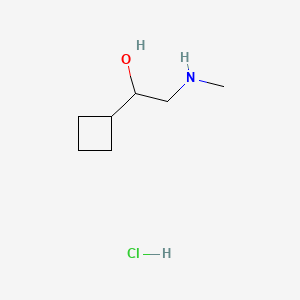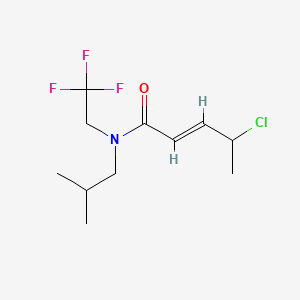
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a pent-2-enamide backbone with a chloro substituent at the 4th position, and N-substituents including 2-methylpropyl and 2,2,2-trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.
Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. The activated intermediate is then reacted with 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the amide nitrogen.
Reduction: Reduction reactions can target the double bond or the carbonyl group of the amide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include saturated amides or alcohols.
Substitution: Products may include substituted amides with different functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure but with a hex-2-enamide backbone.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)but-2-enamide: Similar structure but with a but-2-enamide backbone.
Uniqueness
The presence of the trifluoroethyl group in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide imparts unique properties such as increased lipophilicity and potential metabolic stability. These characteristics can influence the compound’s biological activity and pharmacokinetic profile, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H17ClF3NO |
|---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
(E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide |
InChI |
InChI=1S/C11H17ClF3NO/c1-8(2)6-16(7-11(13,14)15)10(17)5-4-9(3)12/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
InChI Key |
WHQNGOKWVQONNU-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)CN(CC(F)(F)F)C(=O)/C=C/C(C)Cl |
Canonical SMILES |
CC(C)CN(CC(F)(F)F)C(=O)C=CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


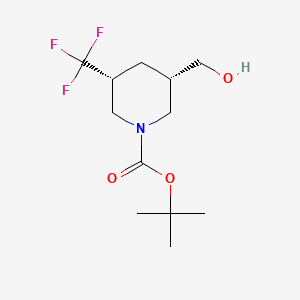
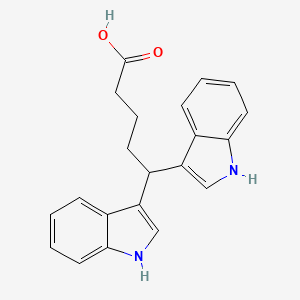
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

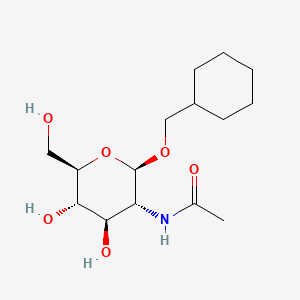
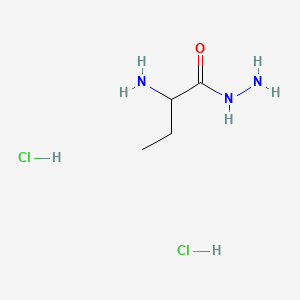
amine hydrochloride](/img/structure/B13466472.png)
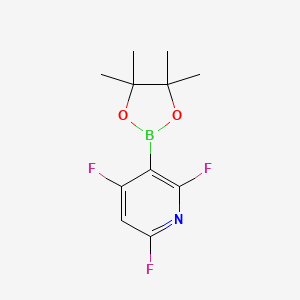

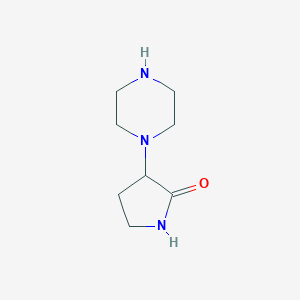
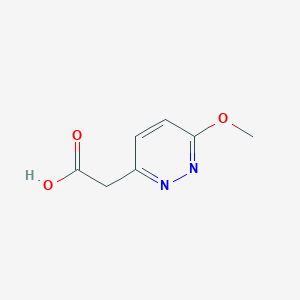
amine hydrochloride](/img/structure/B13466501.png)
